molecular formula C18H19ClN2O2 B6014952 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Cat. No.: B6014952
M. Wt: 330.8 g/mol
InChI Key: HXFYFQOXIRTCPB-UHFFFAOYSA-N
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Description

4-Chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a benzamide core. The structure features a dimethylamino-oxopropyl side chain at the para position of the phenyl ring, which distinguishes it from simpler benzamide analogs.

Properties

IUPAC Name

4-chloro-N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFYFQOXIRTCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with 4-[3-(dimethylamino)-3-oxopropyl]aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

The following analysis compares 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Variations in the Benzamide Core
Compound Name Substituents/Modifications Key Functional Differences Potential Applications References
Target Compound 4-Chlorophenyl + dimethylamino-oxopropyl chain Polar dimethylamino group enhances solubility Kinase inhibition, receptor targeting
N-(3-Bromobenzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide Methylamino-oxopropyl chain + 3-bromobenzyl group Reduced polarity vs. dimethylamino; bromine adds bulk Intermediate in kinase inhibitor synthesis
4-Chloro-N-(cyanoethoxymethyl)benzamide (Zarilamid) Cyanoethoxymethyl group Highly polar cyano group; lacks amino side chain Pesticide (fungicide)
3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide Dual chloro-substituted phenyl + isoindole-dione butyl chain Bulky lipophilic side chain; dual chloro groups Unknown (structural complexity)
2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide 2-Chloro substitution + oxadiazole-cyclohexyl group Oxadiazole introduces hydrogen bonding potential Probable kinase or protease inhibition

Key Observations :

  • Chlorine position (4- vs. 2-chloro) influences electronic distribution; 4-chloro derivatives are more common in bioactive molecules due to steric and electronic compatibility with target binding pockets .
  • Bulky substituents (e.g., isoindole-dione in ) reduce metabolic clearance but may hinder membrane permeability .
Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable, structural trends suggest:

  • Solubility: The dimethylamino group increases polarity, likely improving solubility over methylamino or non-polar derivatives (e.g., ’s zarilamid) .
  • Lipophilicity : The 4-chlorophenyl group contributes to moderate logP, balancing membrane permeability and solubility.

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